

# Application Notes and Protocols for the Quantification of Levoglucosan in Aerosols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Levoglucosan** (1,6-anhydro-β-D-glucopyranose) is a crucial molecular tracer for biomass burning events in atmospheric aerosols.[1][2] Its presence and concentration in particulate matter provide valuable insights into air quality, pollution sources, and their impact on climate and human health.[3] Accurate and reliable quantification of **levoglucosan** is therefore essential for environmental monitoring and research.

These application notes provide detailed protocols and comparative data for the most common and robust analytical methods used for **levoglucosan** quantification in aerosol samples. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

# **Analytical Methods Overview**

Several analytical techniques have been developed and validated for the determination of **levoglucosan** and its isomers (mannosan and galactosan) in atmospheric aerosols.[4][5][6] The choice of method often depends on factors such as required sensitivity, sample throughput, and available instrumentation. An inter-laboratory comparison study has shown that while a diversity of methods are used, a majority of laboratories can achieve a mean percentage error within ±20% for **levoglucosan** analysis.[6][7][8]



### Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method
  that typically requires derivatization of the polar levoglucosan molecule to increase its
  volatility.[9][10][11]
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A direct method that does not require derivatization, offering high sensitivity for carbohydrates.[12][13]
- High-Performance Liquid Chromatography (HPLC): Can be coupled with various detectors, including Mass Spectrometry (MS)[14][15][16] or Aerosol Charge Detection (ACD)[17], providing flexibility.

## **Quantitative Data Summary**

The following table summarizes key quantitative performance parameters for the different analytical methods discussed. This allows for a direct comparison of their capabilities.



Method	Analyte(s )	Limit of Detection (LOD)	Limit of Quantific ation (LOQ)	Recovery (%)	Reproduc ibility/Pre cision	Referenc e(s)
GC-MS	Levoglucos an	~50 ng/m³	-	80-86	2.9-22% RSD	[9][11]
Levoglucos an	~3.5 ng/m³ (for 10 L/min sampler)	-	69 ± 6	9%	[18]	
Levoglucos an, Mannosan, Galactosan	-	-	>73	~5% for total MAs	[4][5]	
HPAEC- PAD	Levoglucos an, Mannosan, Galactosan	0.001– 0.002 μg/mL	-	-	4.8% RSD	[19]
11 Saccharide s	-	-	Excellent	Good	[12]	
HPLC-ESI- MS/MS	Levoglucos an, Mannosan, Galactosan	30 μg/L	100 μg/L	73 ± 8	-	[14][15]
HPLC-ACD	Levoglucos an	~90 ng/mL (5 ng injected)	-	-	-	[17]
PILS- HPAEC- MS	Levoglucos an	8.4 ng/m³	21 ng/m³	-	Good agreement with offline	[20][21][22]



# **Experimental Protocols**

# Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used and highly sensitive method for **levoglucosan** quantification. Due to the low volatility of **levoglucosan**, a derivatization step is necessary to convert it into a more volatile silyl ether derivative.

- 1. Sample Collection and Preparation
- Aerosol Sampling: Collect particulate matter (e.g., PM2.5) on quartz fiber filters using a high-volume sampler.
- Filter Extraction:
  - Cut a portion of the filter and place it in a centrifuge tube.
  - Add a suitable solvent such as methanol or acetonitrile.[3][23]
  - Spike with an internal standard (e.g., deuterated **levoglucosan** or methyl-β-L-arabinopyranoside).[2][11]
  - Extract the sample using ultrasonication for approximately 60 minutes.[11][23]
  - Filter the extract through a 0.2 μm Teflon filter.[23]
  - Evaporate the solvent to dryness under a gentle stream of nitrogen.
- 2. Derivatization
- Reconstitute the dried extract in pyridine.[3]
- Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3][9][23] Other reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can also be used.[24][25][26]
- Heat the mixture at 70°C for 60 minutes to facilitate the derivatization reaction. [23][25]



- Cool the sample to room temperature before analysis.
- 3. GC-MS Analysis
- Gas Chromatograph (GC) Conditions:
  - Column: HP-5MS (30 m x 0.25 mm x 0.25 μm) or equivalent.
  - Injector Temperature: 250-280°C.
  - Oven Temperature Program:
    - Initial temperature: 100°C, hold for 10 minutes.
    - Ramp 1: 5°C/min to 188°C, hold for 1 minute.
    - Ramp 2: 30°C/min to 325°C.[2]
  - Carrier Gas: Helium.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV.[2]
  - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
  - Quantification Ions: m/z 204, 217 for levoglucosan-TMS derivative.[2][27]
  - Confirmation Ions: m/z 73.[2]
- 4. Quantification
- Prepare a multi-point calibration curve using levoglucosan standards that have undergone
  the same extraction and derivatization procedure.
- Quantify the levoglucosan concentration in the samples based on the calibration curve and the response of the internal standard.





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Workflow for GC-MS analysis of levoglucosan.

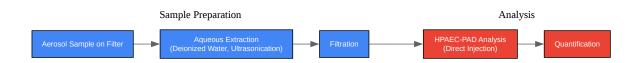
# Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method allows for the direct quantification of **levoglucosan** and its isomers without derivatization, making it a simpler and faster alternative to GC-MS for some applications.

- 1. Sample Collection and Preparation
- Aerosol Sampling: Collect aerosol samples on Teflon or quartz fiber filters.
- Filter Extraction:
  - Cut a portion of the filter.
  - Extract with deionized water via ultrasonication.
  - Filter the aqueous extract to remove insoluble particles.
- 2. HPAEC-PAD Analysis
- Chromatographic System:
  - Column: A high-pH stable anion-exchange column, such as a Thermo Scientific™
     Dionex™ CarboPac™ MA1.[12]



- Mobile Phase: A sodium hydroxide (NaOH) gradient is typically used for elution. A postcolumn addition of NaOH may be used to increase the pH and improve detector response.
   [19]
- Flow Rate: Typically 0.4 mL/min.
- Detector:
  - Pulsed Amperometric Detector (PAD) with a gold working electrode.
  - The PAD waveform is optimized for carbohydrate detection.
- 3. Quantification
- Generate a calibration curve using a series of external levoglucosan standards.
- Directly quantify the levoglucosan concentration in the sample extracts against the calibration curve.



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Workflow for HPAEC-PAD analysis of levoglucosan.

# Method 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity, and like HPAEC-PAD, does not require derivatization.

- 1. Sample Collection and Preparation
- Aerosol Sampling: Collect aerosol samples on guartz fiber filters.



- Filter Extraction:
  - Extract the filter portion with water or a mixture of dichloromethane and acetone.[15]
  - The extraction can be performed using an Accelerated Solvent Extractor (ASE).[15]
  - Concentrate the extract before analysis.

### 2. HPLC-MS/MS Analysis

- HPLC System:
  - Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
  - Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Mass Spectrometer:
  - o Ionization: Electrospray Ionization (ESI), often in negative mode.
  - Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
  - The addition of sodium to the mobile phase can enhance the ionization efficiency of levoglucosan.[16]
- 3. Quantification
- An external standard calibration is used for quantification.[16]
- The concentration is determined by comparing the peak area of the sample to the calibration curve.





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Workflow for HPLC-MS/MS analysis of **levoglucosan**.

# **Concluding Remarks**

The selection of an appropriate analytical method for **levoglucosan** quantification depends on the specific research objectives, available instrumentation, and desired sensitivity. GC-MS after derivatization remains a benchmark for its high sensitivity and specificity. However, direct injection techniques like HPAEC-PAD and HPLC-MS/MS offer simpler and faster workflows by eliminating the need for derivatization, making them attractive for high-throughput analysis. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate robust methods for the analysis of this key biomass burning tracer in aerosols.

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